molecular formula C14H20 B1315696 3-(4-Tert-butylphenyl)-2-methyl-1-propene CAS No. 73566-44-6

3-(4-Tert-butylphenyl)-2-methyl-1-propene

Cat. No.: B1315696
CAS No.: 73566-44-6
M. Wt: 188.31 g/mol
InChI Key: YCNTYYIJIBFHSE-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-2-methyl-1-propene is an organic compound with the molecular formula C14H20. It is a derivative of propene, where the hydrogen atoms are substituted with a tert-butylphenyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods. The reaction mixture is subjected to microwave irradiation, which accelerates the reaction and reduces the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Tert-butylphenyl)-2-methyl-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butylphenyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity in various chemical reactions .

Properties

IUPAC Name

1-tert-butyl-4-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-9H,1,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNTYYIJIBFHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548845
Record name 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73566-44-6
Record name 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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